molecular formula C18H17FN4O B2916080 N-[1-(4-fluorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 951598-08-6

N-[1-(4-fluorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2916080
CAS RN: 951598-08-6
M. Wt: 324.359
InChI Key: IFXKMZXJVLUJOW-UHFFFAOYSA-N
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Description

“N-[1-(4-fluorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide” is a compound that belongs to the class of triazole-pyrimidine hybrids. These compounds have been studied for their potential neuroprotective and anti-neuroinflammatory properties .


Synthesis Analysis

The synthesis of such compounds involves a series of steps. The compounds are designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis of similar compounds has been accomplished using ethyl lactate as a starting material .


Molecular Structure Analysis

The molecular structure of these compounds is analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a series of steps involving various reagents . The reactions are carried out under specific conditions to ensure the formation of the desired product .

Scientific Research Applications

Neuroprotective and Anti-neuroinflammatory Agent

N-[1-(4-fluorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: and its derivatives have shown potential as neuroprotective and anti-neuroinflammatory agents. These compounds can inhibit endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway, which are crucial in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Antiviral Activity

Compounds with the triazole moiety have been studied for their antiviral properties. Specifically, derivatives of this compound have been tested against a range of RNA and DNA viruses, showing promise as potent antiviral agents with the potential to treat conditions like Coxsackie B4 virus infections .

Anticancer Properties

The triazole ring is a common feature in many pharmacological agents due to its ability to interact with various biological targets. Derivatives of N-[1-(4-fluorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide are being explored for their anticancer activities, as they can bind to cancer cell receptors and inhibit growth .

Crystallography and Structural Analysis

The crystal structure of related compounds provides valuable insights into the molecular configuration, which is essential for understanding the interaction with biological targets. This information is crucial for the design of new drugs and the improvement of existing ones .

Antimicrobial and Antibacterial Applications

Triazole derivatives are known for their antimicrobial properties. Research into compounds such as N-[1-(4-fluorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide could lead to the development of new antibiotics that are effective against resistant strains of bacteria .

Pharmaceutical Synthesis

The compound serves as a building block in pharmaceutical synthesis. Its structural features make it a valuable precursor in the creation of a variety of drugs, especially those targeting neurological disorders and infections .

Mechanism of Action

The mechanism of action of these compounds is believed to be through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . They have shown promising neuroprotective and anti-inflammatory properties .

Future Directions

The research indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . Future studies are warranted to compare the neuroprotective activity of the active compounds with positive control and to address the outcome in differentiated SH-SY5Y cells as well as the SH-SY5Y and HMC-3 co-culture .

properties

IUPAC Name

N-[1-(4-fluorophenyl)ethyl]-1-(4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O/c1-12-3-9-16(10-4-12)23-11-17(21-22-23)18(24)20-13(2)14-5-7-15(19)8-6-14/h3-11,13H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXKMZXJVLUJOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NC(C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-fluorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

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